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This guide provides a comparative analysis of the genetic interaction network of the BUR1
kinase complex, a key regulator of transcription elongation in Saccharomyces cerevisiae. For

context, its interaction profile is compared with that of the CTDK-I complex (containing the

kinase Ctk1), another critical kinase involved in the transcription cycle. The data presented

here is primarily derived from the comprehensive synthetic genetic array (SGA) analysis

conducted by Costanzo et al., 2016, offering a quantitative look into the functional relationships

surrounding these important cellular machines.

Overview of BUR1 and CTDK-I Kinase Complexes
The BUR1 complex, composed of the cyclin-dependent kinase Bur1 and its cyclin partner

Bur2, plays a crucial role in ensuring the processivity of RNA Polymerase II (Pol II) during

transcription elongation. It is known to phosphorylate the C-terminal domain of the elongation

factor Spt5, which facilitates the recruitment of the PAF1 complex, thereby linking transcription

directly to histone modification.

The CTDK-I complex, consisting of Ctk1, Ctk2, and Ctk3, is the major kinase responsible for

phosphorylating Serine-2 of the Pol II C-terminal domain (CTD) heptapeptide repeat. This

modification is a hallmark of the transition from transcription initiation to productive elongation

and is critical for recruiting various factors involved in mRNA processing and termination. While

both BUR1 and CTDK-I function in transcription elongation, their distinct substrate specificities
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lead to largely non-overlapping roles, which is reflected in their unique genetic interaction

profiles.[1]

Data Presentation: Comparative Genetic Interaction
Scores
Genetic interactions are defined as a phenomenon where the phenotype of a double mutant

deviates from the expected combination of the individual mutant phenotypes. A negative

interaction (e.g., synthetic sickness or lethality) suggests the two genes operate in parallel

pathways to buffer an essential function. A positive interaction often implies the genes function

in the same pathway or complex. The interaction score (ε-score) quantifies this deviation, with

a negative score indicating a negative interaction and a positive score indicating a positive one.

The following table summarizes significant genetic interactions for BUR1 and CTK1 with genes

involved in transcription, chromatin modification, and other related processes. Data is sourced

from the global yeast genetic interaction network study by Costanzo et al. (2016).
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Note: Epsilon (ε) scores are a quantitative measure of the strength of a genetic interaction. A

score < 0 indicates a negative interaction (synthetic sickness/lethality), while a score > 0

indicates a positive interaction. P-values denote the significance of the interaction.

Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental procedures provide a clear

framework for understanding the functional context of the BUR1 complex.

BUR1 Signaling Pathway in Histone Modification
The BUR1 complex is a critical upstream regulator of histone H2B monoubiquitination, a key

mark for active transcription. Bur1 phosphorylates the transcription elongation factor Spt5,

which then facilitates the recruitment of the PAF1 complex. The PAF1 complex, in turn, is

required for the activity of the Rad6/Bre1 E2/E3 ubiquitin ligase complex, which

monoubiquitinates histone H2B on lysine 123 (H2B-K123ub). This modification is a prerequisite

for the subsequent methylation of histone H3 on lysines 4 and 79 by COMPASS and Dot1,

respectively.
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Caption: BUR1's role in the histone H2B monoubiquitination pathway.

Experimental Workflow: Synthetic Genetic Array (SGA)
Analysis
The quantitative data in this guide was generated using Synthetic Genetic Array (SGA)

analysis. This high-throughput technique allows for the systematic creation of double mutants

to screen for genetic interactions across the genome. The workflow involves crossing a query

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mutant strain with an ordered array of thousands of deletion mutants, followed by a series of

selection steps to isolate the desired double-mutant haploid progeny. The fitness of these

double mutants, often measured by colony size, is then quantitatively scored to identify genetic

interactions.
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Caption: A generalized workflow for Synthetic Genetic Array (SGA) analysis.
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Experimental Protocols
Synthetic Genetic Array (SGA) Analysis
The SGA methodology enables the systematic construction of double mutants for the large-

scale analysis of genetic interactions.[2][3]

Objective: To identify genes that have a synthetic lethal or synthetic sick (negative) interaction,

or a positive (alleviating) interaction, with a query gene (e.g., BUR1).

Materials:

Query Strain: A MATα strain containing the desired mutation (e.g., bur1Δ::natMX) and

markers for SGA (e.g., can1Δ::STE2pr-SpHIS5, lyp1Δ).

Deletion Array: An ordered array of viable MATa gene deletion mutants (~5000 strains),

where each deleted gene is replaced with a kanMX marker conferring resistance to G418.

Robotics: A robotic platform (e.g., RoToR or Singer) for high-density replica pinning of yeast

colonies.

Media:

YPD (Yeast Extract-Peptone-Dextrose) for general growth.

SD (Synthetic Dextrose) minimal media with appropriate supplements.

YPD + G418 + Nourseothricin (Nat) for diploid selection.

Sporulation media (e.g., 1% potassium acetate).

SD/MSG media with specific dropouts and containing Canavanine and Thialysine for

haploid selection.

Final double mutant selection media (e.g., SD/MSG + G418 + Nat).

Methodology:
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Mating: The query strain is grown to log phase and pinned onto a fresh YPD plate. The

deletion mutant array is also pinned onto a YPD plate. The query strain is then pinned on top

of the deletion array plate to allow mating and formation of diploid cells. This is incubated

overnight.

Diploid Selection: The mated cells are replica-pinned onto YPD plates containing both G418

and Nourseothricin. Only diploid cells, containing both resistance markers, will grow. This

selection step is typically repeated to ensure purity.

Sporulation: The diploid cells are replica-pinned onto nitrogen-deficient sporulation medium

to induce meiosis and the formation of haploid spores. Plates are incubated for 5-7 days.

Haploid Selection: Spores are transferred to a series of selection plates. The first step

selects for haploid cells (typically MATa progeny) using markers in the query strain

background (e.g., growth on media lacking histidine but containing canavanine).

Double Mutant Selection: The selected haploid cells are then replica-pinned onto media

containing both G418 and Nourseothricin. This selects for the final haploid cells that contain

both the query mutation and the array deletion mutation. These plates are incubated for 2-5

days.

Data Acquisition and Analysis:

The final selection plates are imaged using a high-resolution scanner or camera.

Image analysis software is used to measure the size of each colony, which serves as a

proxy for fitness.

The colony sizes of the double mutants are compared to the sizes of the corresponding

single mutants. A genetic interaction score (ε-score) is calculated based on the deviation

of the observed double-mutant fitness from the expected fitness (the product of the single-

mutant fitness values).

Statistical tests are applied to determine the significance of each interaction score.

Interactions with scores below a certain negative threshold or above a positive threshold,

and with a p-value < 0.05, are considered significant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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